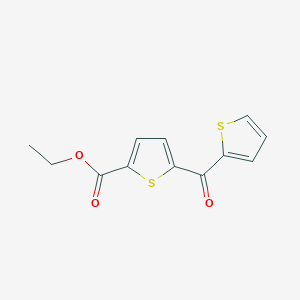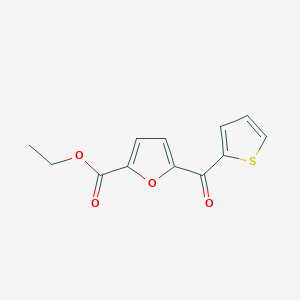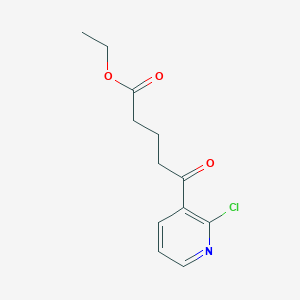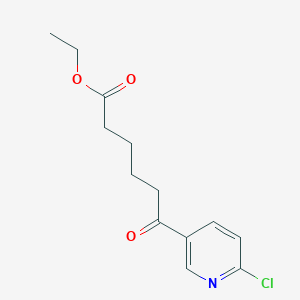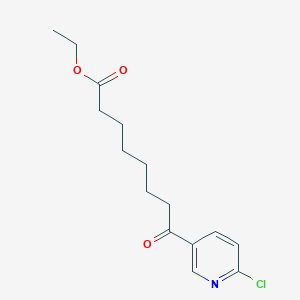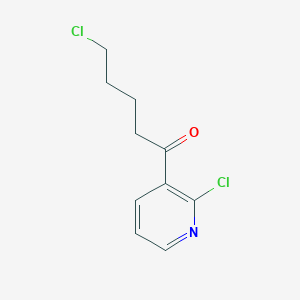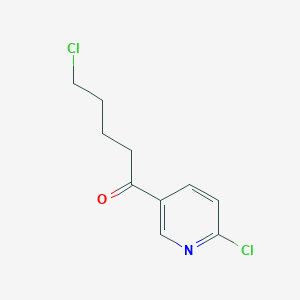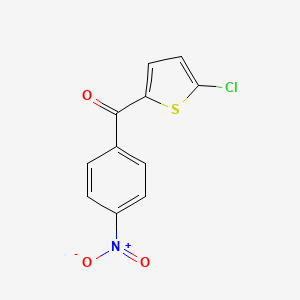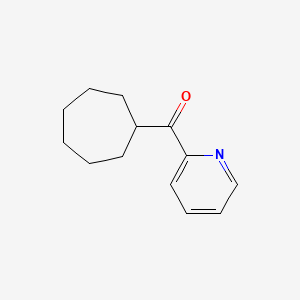
Cycloheptyl 2-pyridyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptyl 2-pyridyl ketone can be synthesized through the coupling of 2-lithiopyridine with cycloheptyl esters. The reaction typically involves the formation of 2-lithiopyridine via Br/Li exchange, followed by its reaction with commercially available esters to yield the desired ketone . This method is efficient and provides good yields under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques. This approach integrates traditional synthesis operations into a streamlined process, enhancing efficiency and scalability. The use of continuous flow reactors allows for precise control over reaction parameters, resulting in high yields and reduced byproduct formation .
Chemical Reactions Analysis
Types of Reactions: Cycloheptyl 2-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group yields secondary alcohols.
Substitution: The pyridyl ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Cycloheptyl 2-pyridyl carboxylic acid.
Reduction: Cycloheptyl 2-pyridyl alcohol.
Substitution: Various substituted pyridyl derivatives depending on the reagents used.
Scientific Research Applications
Cycloheptyl 2-pyridyl ketone finds applications in several scientific research fields:
Biology: The compound is utilized in the development of bioactive molecules and natural product synthesis.
Industry: this compound is employed in the production of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of cycloheptyl 2-pyridyl ketone involves its interaction with molecular targets through its ketone and pyridyl functional groups. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
- Methyl 2-pyridyl ketone
- Phenyl 2-pyridyl ketone
- 2-Pyridyl ketone Schiff bases
Comparison: Cycloheptyl 2-pyridyl ketone is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties compared to other 2-pyridyl ketones. This uniqueness makes it a valuable intermediate in synthesizing complex molecules and enhances its utility in various applications .
Properties
IUPAC Name |
cycloheptyl(pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(12-9-5-6-10-14-12)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGODLSVSGWYWPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641988 |
Source


|
| Record name | Cycloheptyl(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-54-9 |
Source


|
| Record name | Cycloheptyl-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloheptyl(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

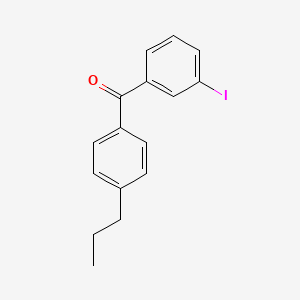

![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)
